

Initial Safety and Toxicology Profile of (R)-Crinecerfont: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Crinecerfont

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Introduction

(R)-Crinecerfont, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a novel therapeutic approach for the management of congenital adrenal hyperplasia (CAH). By blocking CRF1 receptors in the pituitary, crinecerfont reduces the secretion of adrenocorticotrophic hormone (ACTH), thereby decreasing the adrenal production of androgens. [1][2][3] This technical guide provides a comprehensive overview of the initial safety and toxicology profile of **(R)-Crinecerfont**, drawing from available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Non-Clinical Toxicology

A comprehensive battery of non-clinical toxicology studies has been conducted to characterize the safety profile of **(R)-Crinecerfont**. These studies were designed to assess potential effects on genetic material, reproduction and development, and to identify target organs of toxicity following acute and repeated administration.

Genetic Toxicology

(R)-Crinecerfont was evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results indicated that crinecerfont is not mutagenic or clastogenic.[4]

Table 1: Summary of Genetic Toxicology Studies for **(R)-Crinecerfont**[4]

Assay	System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames test)	S. typhimurium and E. coli strains	With and Without S9	Negative
In Vitro Mammalian Chromosomal Aberration Test	Human Peripheral Blood Lymphocytes	With and Without S9	Negative
In Vivo Mammalian Micronucleus Test	Rat Bone Marrow	N/A	Negative

Developmental and Reproductive Toxicology (DART)

DART studies were conducted in rats and rabbits to assess the potential effects of **(R)-Crinecerfont** on fertility, embryonic-fetal development, and pre- and postnatal development.

Table 2: Summary of Developmental and Reproductive Toxicology Studies for **(R)-Crinecerfont**[\[4\]](#)[\[5\]](#)

Study Type	Species	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
Embryo-Fetal Development	Rat	150, 500, 2000	No crinecerfont-related malformations were observed at exposures up to 4-fold the maximum recommended human dose (MRHD) based on AUC.[4][5]	2000
Embryo-Fetal Development	Rabbit	100, 500, 1000	A low incidence of poly-malformations (craniofacial defects) and slightly lower mean fetal weights were observed at exposures 2-fold higher than the MRHD based on AUC.[4][5]	500
Pre- and Postnatal Development	Rat	15, 50, 250	No changes in pup mortality, growth, sexual maturation, behavior, mating and fertility, or ovarian and uterine parameters were observed.	250

Crinecerfont was
excreted in the
milk of lactating
rats.[4][5]

Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and transgenic mice to evaluate the tumorigenic potential of **(R)-Crinecerfont**.

Table 3: Summary of Carcinogenicity Studies for **(R)-Crinecerfont**[4]

Species	Duration	Dose Levels (mg/kg/day)	Key Findings
Rat	2 years	5, 15, 100	An increased incidence of thyroid follicular cell combined adenomas and carcinomas was observed in female rats at the highest dose, which was approximately 4-fold higher than the human exposure at the MRHD based on AUC. [4]
Tg.rasH2 Mouse	6 months	15, 50, 500, 1500	Crinecerfont did not increase the incidence of tumors in male or female transgenic mice at exposures up to approximately 4-fold higher than the human exposure at the MRHD based on AUC. [4]

Clinical Safety

The clinical safety of **(R)-Crinecerfont** has been evaluated in Phase 2 and Phase 3 clinical trials in both adult and pediatric patients with congenital adrenal hyperplasia.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Common Adverse Reactions

(R)-Crinecerfont was generally well-tolerated in clinical trials.[\[6\]](#) The most commonly reported adverse reactions are summarized below.

Table 4: Common Adverse Reactions with **(R)-Crinecerfont** in Clinical Trials[6][7]

Adverse Reaction	Population	Frequency
Fatigue	Adult	More common than placebo
Headache	Adult	More common than placebo
Headache	Pediatric	Frequently reported[6]
Pyrexia (Fever)	Pediatric	Frequently reported
Vomiting	Pediatric	Frequently reported

Laboratory Findings

In pediatric clinical trials, a higher incidence of decreased neutrophil counts was observed in patients treated with crinecerfont compared to placebo.[4]

Table 5: Incidence of Decreased Neutrophil Counts in Pediatric Patients[4]

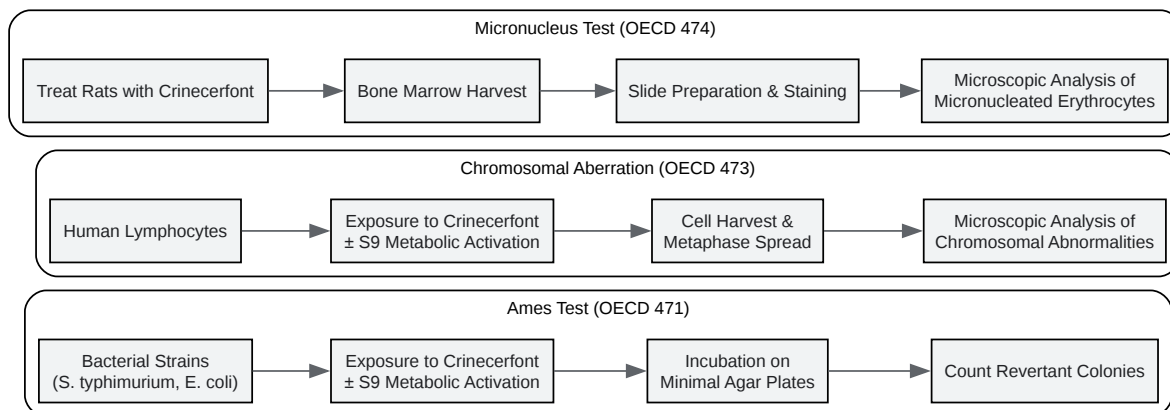
Neutrophil Count	(R)-Crinecerfont (n=68)	Placebo (n=32)
Less than $2 \times 10^3/\text{mcL}$	37%	16%
Less than $1 \times 10^3/\text{mcL}$	4%	0%

Experimental Protocols

The non-clinical toxicology studies for **(R)-Crinecerfont** were conducted in accordance with internationally recognized guidelines. The following sections provide an overview of the methodologies for key experiments.

Representative Protocol for Genetic Toxicology Assays

The genetic toxicology battery for **(R)-Crinecerfont** included an Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, consistent with regulatory guidelines.

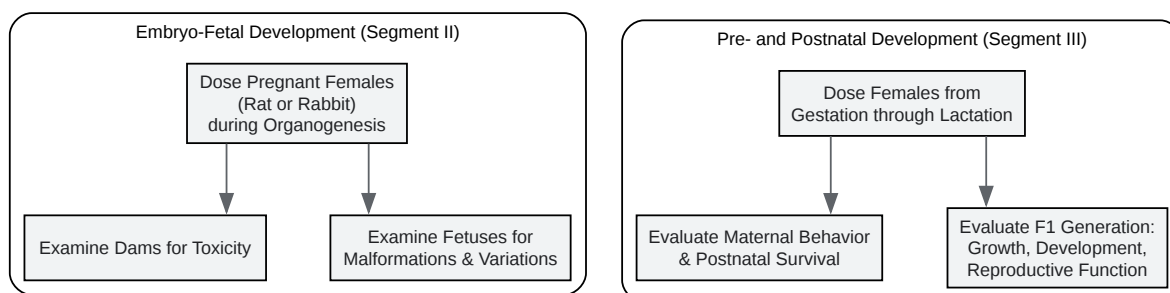


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Caption: Workflow for Genetic Toxicology Assessment.

Representative Protocol for Developmental and Reproductive Toxicology (DART) Studies

DART studies for **(R)-Crinecerfont** followed established protocols to assess effects on different stages of reproduction and development.

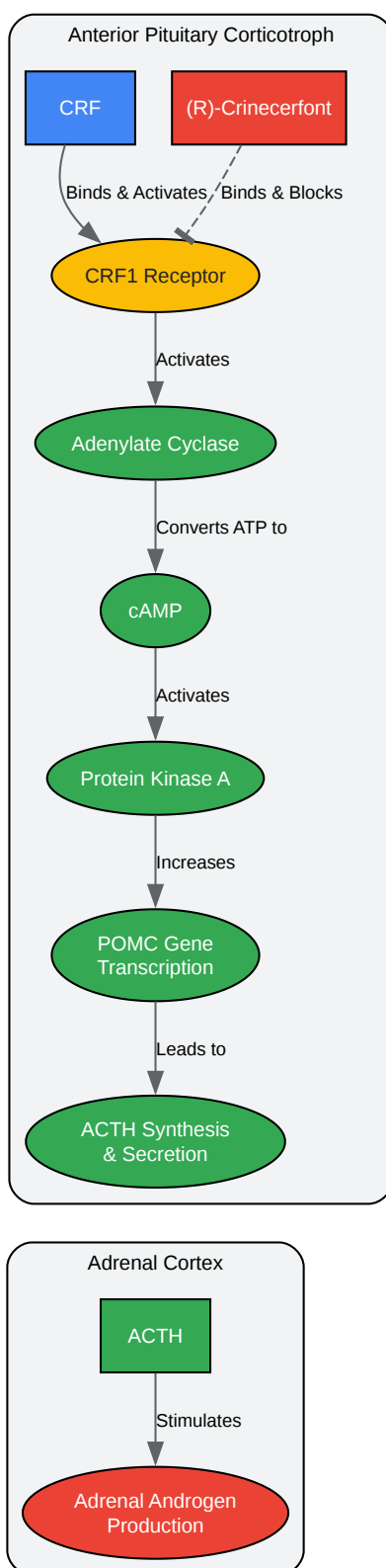


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Caption: Overview of DART Study Designs.

Signaling Pathway

(R)-Crinecerfont exerts its therapeutic effect by antagonizing the CRF1 receptor in the anterior pituitary. This action interrupts the signaling cascade that leads to the production and release of ACTH, and subsequently, adrenal androgens.



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Caption: Mechanism of Action of **(R)-Crinecerfont**.

Conclusion

The initial safety and toxicology profile of **(R)-Crinecerfont**, established through a comprehensive set of non-clinical studies and clinical trials, supports its development for the treatment of congenital adrenal hyperplasia. The preclinical data indicate a lack of genotoxic potential and provide a clear understanding of its reproductive and developmental safety profile. Carcinogenicity studies have identified a potential for thyroid tumors in rats at high doses, a finding often associated with the metabolic profile of the compound in this species. Clinical studies have demonstrated that **(R)-Crinecerfont** is generally well-tolerated, with a manageable side effect profile. This technical guide provides a foundational understanding of the safety and toxicology of **(R)-Crinecerfont** for professionals in the field of drug development and research.

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- To cite this document: BenchChem. [Initial Safety and Toxicology Profile of (R)-Crinecerfont: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14746690#initial-safety-and-toxicology-profile-of-r-crinecerfont]

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